molecular formula C20H31N3O2 B2399050 N-(4-(tert-butyl)phenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2319808-04-1

N-(4-(tert-butyl)phenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide

Cat. No. B2399050
CAS RN: 2319808-04-1
M. Wt: 345.487
InChI Key: AAGRPAITEWRBOL-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)phenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the diazepane family and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound is part of research into new synthetic methods. For example, a study by Attanasi et al. (2001) details a convenient liquid- and solid-phase synthesis of quinoxalines, showcasing the versatility of related compounds in synthesis processes (Attanasi, 2001).

  • Chemical Reactivity and Intermediates : Research by Ellman et al. (2002) highlights the role of N-tert-butanesulfinyl imines as versatile intermediates for the asymmetric synthesis of amines, suggesting the potential utility of related compounds in synthetic organic chemistry (Ellman, 2002).

Material Science and Polymer Research

  • Polymer Synthesis : Hsiao et al. (2000) discussed the synthesis of polyamides using compounds related to N-(4-(tert-butyl)phenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide, indicating its relevance in the development of new materials with high thermal stability and solubility in polar solvents (Hsiao, 2000).

Catalysis and Organic Reactions

  • Asymmetric Catalysis : The use of related compounds in catalysis, such as in the asymmetric synthesis of protected 1,2-amino alcohols, demonstrates the compound's relevance in enhancing the efficiency and selectivity of chemical reactions. Tang, Volkman, and Ellman (2001) provide insight into this application through their work on tert-butanesulfinyl aldimines and ketimines (Tang, Volkman, & Ellman, 2001).

Environmental and Spectral Studies

  • Spectral Properties : Tarakanov et al. (2011) explored the spectral properties of a Mg II complex related to N-(4-(tert-butyl)phenyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide, revealing the impact of solvent on these properties and suggesting the importance of such compounds in understanding chemical interactions and behaviors (Tarakanov, 2011).

properties

IUPAC Name

N-(4-tert-butylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-20(2,3)16-5-7-17(8-6-16)21-19(24)23-11-4-10-22(12-13-23)18-9-14-25-15-18/h5-8,18H,4,9-15H2,1-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGRPAITEWRBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-butylphenyl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

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